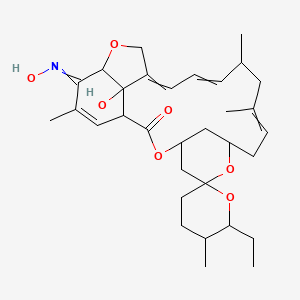

Milbemycin A4 oxime

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZFHUABUMOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery, Origin, and Synthesis of Milbemycin A4 Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A4 oxime is a potent semi-synthetic macrocyclic lactone and the primary component of the broad-spectrum antiparasitic agent, milbemycin oxime. This document provides a comprehensive overview of its discovery, the biological origin of its precursor from Streptomyces hygroscopicus, and the chemical synthesis pathway. It includes detailed experimental protocols for fermentation, synthesis, and analysis, along with tabulated quantitative data and diagrams illustrating key processes and its mechanism of action.

Discovery and Origin

The journey of this compound began with the discovery of its natural precursors, the milbemycins. In 1967, A. Aoki at Hokkai Sankyo found that a metabolite mixture, designated B-41, from the fermentation of the soil actinomycete Streptomyces hygroscopicus, exhibited significant acaricidal properties. The name "milbemycin" was later coined, derived from the German word for mites, "Milben," combined with the conventional "-mycin" suffix for antibiotics produced by Streptomycetes.

Further research led to the isolation and structural elucidation of the various components of the B-41 complex, primarily milbemycin A3 and milbemycin A4. However, the natural fermentation yield of another potent component, milbemycin D, was low, prompting a chemical synthesis program to enhance the efficacy and safety of these natural products. This program focused on modifying the C-5 hydroxyl group of milbemycins A3 and A4. While various derivatives were explored, the 5-oxime derivatives showed superior efficacy against microfilariae, a broad anthelmintic spectrum, and improved safety.[1]

This led to the development of milbemycin oxime, a semi-synthetic product created through the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus to produce milbemycin A3 and A4, followed by a two-step chemical modification involving oxidation and oximation.[2][3] The final veterinary product is a mixture, with this compound being the major component.[4]

Physicochemical and Pharmacokinetic Properties

This compound possesses distinct properties that are crucial for its formulation and therapeutic use. The commercial product, milbemycin oxime, is typically a mixture of the A4 and A3 oximes.

Table 1: Physicochemical Properties of this compound and its Analogue

| Property | This compound | Milbemycin A3 Oxime | Reference(s) |

| CAS Number | 93074-04-5 | N/A | [4] |

| Molecular Formula | C₃₂H₄₅NO₇ | C₃₁H₄₃NO₇ | [2][4] |

| Molecular Weight | 555.7 g/mol | 541.7 g/mol | [2][4] |

| Appearance | White solid | N/A | [4] |

| Purity (by HPLC) | >99% | N/A | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | N/A | [4][5] |

| Commercial Ratio | ~70-80% of the milbemycin oxime mixture | ~20-30% of the milbemycin oxime mixture | [1][3][4][6] |

Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs (Oral Administration)

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7][8] |

| Elimination Half-life (t₁/₂) | ~1.6 days | [7][8] |

| Systemic Clearance (Cls) - A4 oxime | 41 ± 12 mL/h/kg | [7] |

| Systemic Clearance (Cls) - A3 oxime | 75 ± 22 mL/h/kg | [7] |

Production and Synthesis Workflow

The production of this compound is a multi-stage process that begins with the microbial fermentation to yield the natural precursor, milbemycin A4, followed by chemical synthesis to convert it into the final active pharmaceutical ingredient.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Further novel milbemycin antibiotics from Streptomyces sp. E225. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel series of milbemycin antibiotics from Streptomyces strain E225. II. Isolation, characterization, structure elucidation and solution conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Streptomyces hygroscopicus Fermentation for Milbemycin Production

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fermentation of Streomyces hygroscopicus for the production of milbemycins, a group of potent macrolide antibiotics with significant applications in agriculture and veterinary medicine. The document details fermentation media, experimental protocols, and the complex regulatory networks that govern milbemycin biosynthesis.

Introduction to Milbemycin Production

Milbemycins are a class of 16-membered macrocyclic lactones produced by several Streptomyces species, most notably Streptomyces hygroscopicus and Streptomyces bingchenggensis.[1][2] These compounds, particularly milbemycin A3 and A4, are highly valued for their potent insecticidal, acaricidal, and anthelmintic activities, coupled with low mammalian toxicity.[1][3] The commercial viability of milbemycins is heavily dependent on the efficiency of the fermentation process. Optimizing fermentation parameters, from media composition to the genetic regulation of the producing organism, is crucial for achieving high titers and a desirable ratio of the active components.[1][2]

Fermentation Media and Conditions

The composition of the culture medium is a critical factor influencing the growth of Streptomyces hygroscopicus and the subsequent production of milbemycins. The medium must provide essential nutrients, including carbon and nitrogen sources, as well as minerals.

Seed Culture Medium

The development of a healthy and robust seed culture is paramount for successful fermentation. A well-developed seed culture ensures a shorter lag phase and vigorous growth in the production fermenter. While specific proprietary media compositions are often used in industrial settings, a general-purpose seed medium for Streptomyces can be adapted. Manipulation of the seed stage, such as using juvenile seeds and media with reduced carbohydrate levels, has been shown to improve final product yield.[4] A commonly used seed medium for Streptomyces species is the SSPY medium.[2]

Table 1: Seed Culture Medium Composition (SSPY Medium) [2]

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Sucrose | 100 |

| Peptone | 5 |

| Yeast Extract | 5 |

| K2HPO4 | 1 |

| MgSO4·7H2O | 0.5 |

| FeSO4·7H2O | 0.01 |

Production Medium

The production medium is designed to support high-density cell growth and maximize the biosynthesis of milbemycins. Key components often include a complex carbon source like sucrose or molasses, and various nitrogen sources such as yeast extract, soybean flour, and skim milk powder.[5]

Table 2: Production Medium Composition for Milbemycin A3 Production [5]

| Component | Concentration (g/L) |

| Yeast Extract | 5 |

| Sucrose | 120 |

| Skim Milk Powder | 10 |

| Soybean Cake Powder | 10 |

| Cottonseed Cake Powder | 14 |

| K2HPO4 | 1 |

| FeSO4·7H2O | 0.1 |

Fermentation Parameters

Precise control of fermentation parameters is essential for optimal milbemycin production. These parameters influence microbial growth, metabolism, and the expression of biosynthetic gene clusters.

Table 3: Key Fermentation Parameters for Milbemycin Production [5][6][7][8]

| Parameter | Optimal Range/Value |

| Temperature | 25-35 °C |

| pH | 6.0-8.0 (controlled around 7.0) |

| Dissolved Oxygen (DO) | > 30-35% |

| Agitation | Dependent on fermenter geometry, typically sufficient to maintain DO and nutrient mixing |

| Aeration Rate | 0.5-1.0 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 300-360 hours |

Experimental Protocols

This section outlines the key experimental procedures for the fermentation of Streptomyces hygroscopicus and the subsequent analysis of milbemycin production.

Inoculum Preparation

A multi-stage inoculum development process is typically employed to ensure a sufficient quantity of high-quality seed for the production fermenter.

Protocol 1: Inoculum Preparation

-

Strain Revival: Revive a cryopreserved stock of Streptomyces hygroscopicus by streaking onto a suitable agar medium (e.g., ISP3 agar) and incubating at 28°C for 10-12 days until sporulation is observed.[9]

-

Spore Suspension: Scrape the mycelia and spores from the agar plate under sterile conditions and suspend in sterile water to create a bacterial suspension.[9]

-

Seed Culture (Flask Stage): Inoculate 25 mL of SSPY seed medium in a 250 mL baffled flask with the spore suspension. Incubate at 28°C on a rotary shaker at 250 rpm for 46 hours.[2]

-

Secondary Seed Culture (Optional): For larger scale fermentations, a secondary seed stage may be required. Transfer a portion of the primary seed culture to a larger volume of seed medium and incubate under the same conditions.

Fermentation Process

The production of milbemycins is carried out in a fed-batch or batch fermentation process under controlled conditions.

Protocol 2: Fermentation for Milbemycin Production

-

Fermenter Preparation: Sterilize the production fermenter containing the production medium.

-

Inoculation: Aseptically transfer the seed culture to the production fermenter. The inoculum volume is typically 5-10% of the production medium volume.

-

Fermentation: Carry out the fermentation for 300-360 hours, maintaining the parameters outlined in Table 3. Monitor and control temperature, pH, and dissolved oxygen throughout the process.

-

Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth, substrate consumption, and milbemycin production.

Milbemycin Extraction and Quantification

Accurate quantification of milbemycin A3 and A4 is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.

Protocol 3: Milbemycin Extraction and HPLC Analysis

-

Sample Preparation: Mix 0.5 mL of fermentation broth with 4.5 mL of 75% ethanol. Homogenize the mixture and centrifuge at 3000 rpm for 15 minutes.[5]

-

HPLC Analysis: Analyze the supernatant using an HPLC system with the following conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient of acetonitrile, water, and methanol. For example, a gradient of Solvent A (acetonitrile:water:methanol 7:1:2, v/v/v) and Solvent B (methanol).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detector at 242 nm.[1]

-

Injection Volume: 10 µL.[5]

-

-

Quantification: Prepare standard curves for milbemycin A3 and A4 of known concentrations to quantify the concentrations in the fermentation samples.

Regulatory Networks in Milbemycin Biosynthesis

The production of milbemycins is tightly controlled by a complex network of regulatory proteins. Understanding these pathways is essential for the rational design of strain improvement strategies.

Precursor Supply Pathway

The biosynthesis of the milbemycin polyketide backbone requires a steady supply of acyl-CoA precursors, primarily acetyl-CoA, propionyl-CoA, malonyl-CoA, and methylmalonyl-CoA, which are derived from central carbon metabolism.[1][10]

References

- 1. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of dissolved oxygen level on rapamycin production by pellet-form of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 10. An atypical two-component system, AtcR/AtcK, simultaneously regulates the biosynthesis of multiple secondary metabolites in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Milbemycin A4 Oxime: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A4 oxime, a derivative of the macrocyclic lactone milbemycin, is a component of the widely used veterinary antiparasitic agent, milbemycin oxime. While its efficacy against helminths and mites is well-established, recent research has unveiled its potential as an antibacterial agent, particularly against nontuberculous mycobacteria (NTM). This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro antibacterial activity of this compound, with a focus on quantitative data, experimental methodologies, and the limited understanding of its mechanism of action against bacteria.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The primary quantitative measure of a compound's in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available data for milbemycin oxime, a mixture containing this compound, is predominantly focused on its activity against NTM species.

A key study by Muñoz-Muñoz et al. (2021) provides the most comprehensive dataset to date. The following tables summarize the MIC values of milbemycin oxime against various NTM species. It is important to note that milbemycin oxime is a mixture of milbemycin A3 oxime and this compound.

| Bacterial Species | Strain(s) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Mycobacterium abscessus complex | Multiple clinical isolates | 4 - 16 | 8 | 16 |

| Mycobacterium avium complex | Multiple clinical isolates | 2 - 16 | 4 | 8 |

| Mycobacterium kansasii | Multiple clinical isolates | ≤0.5 - 4 | 1 | 2 |

| Mycobacterium fortuitum | Multiple clinical isolates | 4 - 16 | 8 | 16 |

| Mycobacterium chelonae | Multiple clinical isolates | 4 - 16 | 8 | 16 |

| Mycobacterium smegmatis | mc²155 | 2 | 2 | 2 |

| Mycobacterium ulcerans | Multiple clinical isolates | 2 - 8 | 4 | 8 |

| Mycobacterium marinum | Multiple clinical isolates | 1 - 4 | 2 | 4 |

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of Milbemycin Oxime against Nontuberculous Mycobacteria. Data extracted from Muñoz-Muñoz et al. (2021).[1][2] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Currently, there is a notable lack of publicly available data on the in vitro antibacterial activity of this compound against common Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Further research is required to determine its spectrum of activity beyond mycobacteria.

Experimental Protocols

The following is a detailed methodology for determining the MIC of milbemycin oxime against NTM, based on the protocol described by Muñoz-Muñoz et al. (2021).

Broth Microdilution Method for Nontuberculous Mycobacteria

This method is a standard and widely accepted technique for determining the MIC of antimicrobial agents against mycobacteria.

1. Preparation of Milbemycin Oxime Stock Solution:

-

A stock solution of milbemycin oxime is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Subsequent dilutions are made in the appropriate culture medium to achieve the desired final concentrations for the assay.

2. Bacterial Inoculum Preparation:

-

NTM isolates are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar supplemented with OADC) at their optimal growth temperature (e.g., 30°C or 37°C) until sufficient growth is observed.

-

Colonies are harvested and suspended in sterile saline or broth containing a surfactant (e.g., Tween 80) to prevent clumping.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ colony-forming units (CFU)/mL.

-

The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. MIC Assay Performance:

-

The assay is performed in sterile 96-well microtiter plates.

-

A serial two-fold dilution of milbemycin oxime is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable mycobacterial growth medium. The final volume in each well is typically 100 µL.

-

Each well is inoculated with 100 µL of the prepared bacterial suspension, resulting in a final volume of 200 µL and the target inoculum concentration.

-

Control wells are included: a growth control (medium and bacteria, no drug) and a sterility control (medium only).

4. Incubation:

-

The microtiter plates are sealed or covered and incubated at the optimal temperature for the specific NTM species for a period of 3 to 14 days, depending on the growth rate of the organism.

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of milbemycin oxime that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Experimental workflow for MIC determination.

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its antibacterial effect remains largely uncharacterized. Its established mode of action in invertebrates involves the potentiation of glutamate-gated chloride ion channels, leading to paralysis and death.[3] Additionally, an antifungal mechanism involving the inhibition of ATP-binding cassette (ABC) transporters has been proposed.[4]

However, these mechanisms are not directly applicable to bacteria. The current scientific literature lacks specific details on the bacterial target of this compound and its impact on bacterial signaling pathways. It is hypothesized that, as a macrocyclic lactone, it may interfere with essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication, but experimental evidence to support these hypotheses is currently unavailable.

Hypothesized Antibacterial Mechanism Logical Flow

The following diagram presents a logical flow of potential, yet unproven, antibacterial mechanisms of action for this compound. This is a conceptual representation and requires experimental validation.

Caption: Hypothesized antibacterial mechanisms of action.

Conclusion and Future Directions

The available evidence clearly indicates that milbemycin oxime, containing this compound, possesses significant in vitro antibacterial activity against a range of nontuberculous mycobacteria. The provided MIC data serves as a valuable resource for researchers investigating novel anti-NTM agents. However, the full antibacterial potential of this compound remains to be elucidated.

Future research should prioritize:

-

Broad-spectrum screening: Determining the MICs of pure this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Mechanism of action studies: Identifying the specific bacterial target(s) of this compound through techniques such as target-based screening, genetic and proteomic approaches.

-

Signaling pathway analysis: Investigating the downstream effects of this compound on bacterial signaling cascades to understand the full cellular response to the compound.

A deeper understanding of these aspects will be crucial in evaluating the potential of this compound as a lead compound for the development of new antibacterial therapies.

References

- 1. toku-e.com [toku-e.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 4. Microbial conversion of milbemycins: oxidation of milbemycin A4 and related compounds at the C-25 ethyl group by Circinella umbellata and Absidia cylindrospora - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Profile of Milbemycin A4 Oxime in Non-Target Species: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Executive Summary

Milbemycin A4 oxime, a macrocyclic lactone anthelmintic, exerts its primary therapeutic effect by modulating invertebrate-specific ligand-gated chloride channels. However, its neuropharmacological activity is not strictly limited to target parasites, raising important considerations for non-target organisms. This technical guide provides a comprehensive overview of the neuropharmacological effects of this compound on a range of non-target species. It consolidates quantitative toxicity data, details key experimental methodologies, and illustrates the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a critical resource for researchers in veterinary medicine, ecotoxicology, and drug development, facilitating a deeper understanding of the compound's broader biological impact.

Introduction: this compound

This compound is a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus. It is a potent endectocide widely used in veterinary medicine to control and prevent infestations of nematodes and arthropods in companion animals. Its efficacy stems from its action as a positive allosteric modulator of specific neurotransmitter receptors, leading to paralysis and death of the target parasites.

Mechanism of Neuropharmacological Action

The primary neuropharmacological targets of this compound in invertebrates are glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels (GABA-A receptors).[1][2] In invertebrates, these channels are crucial for inhibitory neurotransmission in both nerve and muscle cells.[1] this compound binds to these channels, causing them to open irreversibly.[2] This leads to a prolonged influx of chloride ions, resulting in hyperpolarization of the neuronal and muscular membranes, flaccid paralysis, and ultimately, the death of the parasite.[1][2]

While vertebrates also possess GABA-A receptors in their central nervous system (CNS), they are generally less susceptible to the neurotoxic effects of milbemycin oxime at therapeutic doses. This selectivity is largely attributed to two factors:

-

Lower affinity for mammalian GABA-A receptors: The binding affinity of milbemycin oxime for mammalian GABA-A receptors is significantly lower than for invertebrate GluCls.

-

The Blood-Brain Barrier (BBB): The BBB is a protective barrier that restricts the passage of many xenobiotics, including milbemycin oxime, from the bloodstream into the CNS. The P-glycoprotein (P-gp) efflux pump, a product of the multidrug resistance gene 1 (MDR1 or ABCB1), plays a crucial role in actively transporting milbemycin oxime out of the brain.[1]

However, certain non-target organisms, particularly dog breeds with a mutation in the MDR1 gene, exhibit a heightened sensitivity to milbemycin oxime due to a dysfunctional P-gp efflux pump, leading to increased accumulation of the drug in the CNS and a higher risk of neurotoxicity.

Quantitative Toxicity Data in Non-Target Organisms

The following tables summarize the acute toxicity of this compound in various non-target organisms.

Table 1: Acute Toxicity in Mammals

| Species | Route of Administration | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 532 - 863 | [3] |

| Mouse | Oral | LD50 | 722 - 946 | [3] |

Table 2: Acute Toxicity in Aquatic Organisms

| Species | Test Duration | Endpoint | Value (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | >73,100 | [3] |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.41 | [3] |

| Americamysis bahia (Mysid Shrimp) | 96 hours | EC50 | 0.042 | [3] |

Detailed Experimental Protocols

Acute Oral Toxicity in Rodents (Based on OECD Guideline 423)

This protocol outlines a typical study design for determining the acute oral toxicity (LD50) of this compound in rats.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period (e.g., 16-24 hours) before dosing.

-

Dose Administration: this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose). A single dose is administered to the fasted animals by oral gavage. The dose volume is kept as low as practical (e.g., 1-2 mL/100g body weight).

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dose) and at least once daily for 14 days.

-

Clinical Observations: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Particular attention is paid to signs of neurotoxicity such as tremors, convulsions, salivation, lethargy, and ataxia.

-

Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit method.

Acute Immobilization Test in Daphnia magna (Based on OECD Guideline 202)

This protocol describes a standard method for assessing the acute toxicity of this compound to the aquatic invertebrate Daphnia magna.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test, are used.

-

Test Conditions: The test is conducted in a temperature-controlled environment (20 ± 2 °C) with a 16-hour light/8-hour dark photoperiod. The test medium is a defined reconstituted freshwater.

-

Test Design: A range of at least five concentrations of this compound are tested, along with a control group. The test can be static (no renewal of the test solution) or semi-static (renewal after 24 hours).

-

Exposure: Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are exposed to the test concentrations for 48 hours.

-

Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods like probit analysis.

Acute Toxicity Test in Fish (Based on OECD Guideline 203)

This protocol details a standard method for determining the acute toxicity of this compound to fish, such as the Rainbow Trout (Oncorhynchus mykiss).

-

Test Animals: Healthy, juvenile fish of a recommended species (e.g., Rainbow Trout), acclimated to laboratory conditions, are used.

-

Test Conditions: The test is conducted in a flow-through, semi-static, or static system with controlled water quality parameters (temperature, pH, dissolved oxygen). A 16-hour light/8-hour dark photoperiod is maintained.

-

Test Design: Fish are exposed to a range of at least five concentrations of this compound and a control for 96 hours.

-

Exposure: A specified number of fish (e.g., 7-10 per concentration) are randomly assigned to the test chambers.

-

Endpoint: The primary endpoint is mortality. Observations for mortality and sublethal effects (e.g., loss of equilibrium, respiratory distress, abnormal behavior) are made at 24, 48, 72, and 96 hours.

-

Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) at 96 hours is calculated using appropriate statistical methods.

Radioligand Binding Assay for Glutamate-Gated Chloride Channels (Representative Protocol)

This protocol describes a general method for assessing the binding of milbemycin-like compounds to GluCls, often using a radiolabeled analog like [³H]ivermectin due to the lack of commercially available radiolabeled milbemycin oxime.

-

Receptor Source: Membrane preparations are made from a tissue rich in GluCls. For non-target invertebrate studies, this could be neuronal tissue from a model organism like Caenorhabditis elegans or a relevant insect species. For mechanistic studies, cell lines (e.g., HEK293 cells) transiently or stably expressing the cloned GluCl of interest are often used.

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a reaction tube, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of the radioligand (e.g., 1-5 nM [³H]ivermectin), and varying concentrations of unlabeled this compound (for competition binding).

-

To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-radiolabeled ligand (e.g., 10 µM ivermectin) is included.

-

Incubate the mixture at a specific temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (Representative Protocol)

This protocol outlines a standard method to functionally characterize the effects of this compound on cloned GluCl or GABA-A receptors expressed in Xenopus laevis oocytes.

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular cell layer.

-

Inject the oocytes with cRNA encoding the receptor subunits of interest (e.g., an invertebrate GluCl subunit or vertebrate GABA-A receptor subunits).

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer, pH 7.4).

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential where chloride currents can be readily measured (e.g., -60 mV to -80 mV).

-

-

Drug Application:

-

Apply the natural agonist (e.g., glutamate or GABA) to the oocyte to elicit a baseline current response.

-

To test the effect of this compound, perfuse the oocyte with a solution containing the compound, either alone or in combination with the agonist.

-

Record the changes in the current in response to drug application.

-

-

Data Analysis:

-

Measure the amplitude of the currents elicited by the agonist in the absence and presence of this compound.

-

Construct concentration-response curves by plotting the normalized current response against the logarithm of the agonist or modulator concentration.

-

Calculate the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient from these curves.

-

For modulators like this compound, determine the degree of potentiation or inhibition of the agonist-induced current.

-

Conclusion

This compound is a highly effective anthelmintic with a well-defined neuropharmacological mechanism of action in target invertebrates. However, its activity at GABA-A receptors and its potential to cross the blood-brain barrier, particularly in individuals with compromised P-glycoprotein function, necessitates a thorough understanding of its effects on non-target organisms. The data and protocols presented in this technical guide provide a framework for assessing the neurotoxic potential of this compound and related compounds. A comprehensive evaluation of these effects is essential for ensuring the safe use of this important veterinary drug and for mitigating its potential impact on the wider ecosystem. Further research focusing on the specific binding kinetics and functional modulation of this compound on a broader range of non-target organism receptors will continue to refine our understanding of its neuropharmacological profile.

References

- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 2. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 3. The binding mechanism of ivermectin and levosalbutamol with spike protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Milbemycin A4 Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Milbemycin A4 oxime in various organic solvents. The information is intended to assist researchers, scientists, and professionals involved in drug development in understanding the physicochemical properties of this potent macrocyclic lactone. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the compound's mechanism of action through a signaling pathway diagram.

Introduction to this compound

This compound is a semi-synthetic derivative of the naturally occurring milbemycin A4, produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. It is the major component of Milbemycin oxime, a broad-spectrum antiparasitic agent effective against a range of nematodes and arthropods in veterinary medicine.[1][2][3] A thorough understanding of its solubility in different organic solvents is crucial for various stages of drug development, including formulation, analytical method development, and in vitro/in vivo studies.

Solubility of this compound in Organic Solvents

The solubility of this compound has been reported in various scientific and technical documents. While comprehensive quantitative data across a wide range of organic solvents is limited, the available information provides valuable insights into its solubility characteristics. It is important to note that "Milbemycin oxime" is a mixture of Milbemycin A3 oxime and this compound, with the latter being the predominant component (typically ≥80%).[1][2] The solubility data presented below pertains to Milbemycin oxime unless specified otherwise.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Milbemycin oxime in selected organic solvents. It is important to be aware of inconsistencies in reported values, which may arise from different experimental conditions or the use of Milbemycin oxime mixtures with varying A4/A3 ratios.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 15 | [5] |

| Ethanol | Not Specified | ~ 20 | [5] |

| Dimethylformamide (DMF) | Not Specified | ~ 15 | [5] |

Note: The significant discrepancy in the reported solubility in DMSO highlights the importance of empirical determination for specific applications.

Qualitative Solubility Data

Qualitative solubility information provides a broader understanding of suitable solvent systems for this compound.

| Organic Solvent | Solubility Description | Source |

| Ethanol (anhydrous) | Very Soluble | [1] |

| Ethyl Acetate | Very Soluble | [1] |

| Methanol | Soluble | [1][3] |

| Ethanol | Soluble | [1][3] |

| Dimethylformamide (DMF) | Soluble | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Sparingly Soluble | [1][3] |

| Acetone | Easily Soluble | [2] |

| Benzene | Easily Soluble | [2] |

| Chloroform | Easily Soluble | [2] |

| Water | Insoluble / Poor Water Solubility | [2][3][4] |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a detailed methodology adapted for a compound like this compound.

Materials

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze both the filtered sample solutions and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

An In-depth Technical Guide to the Semi-Synthetic Pathway of Milbemycin A4 Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the semi-synthetic pathway for Milbemycin A4 oxime, a potent macrocyclic lactone used as a broad-spectrum antiparasitic agent. The guide details the key chemical transformations, experimental protocols, and underlying mechanism of action, presenting quantitative data in a structured format for clarity and comparison.

Introduction

Milbemycin oxime is a semi-synthetic derivative of the milbemycins, a group of macrocyclic lactones produced by the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] The commercial product is typically a mixture of Milbemycin A3 oxime and this compound, with the A4 variant being the major component, constituting 70-80% of the mixture.[3][4][5] Milbemycin oxime is widely used in veterinary medicine to control and prevent infestations by endoparasites and ectoparasites, including nematodes, insects, and mites.[2][6] Its efficacy stems from its action on the invertebrate nervous system.[7] This guide focuses on the critical chemical modifications that convert the natural fermentation product, Milbemycin A4, into its more potent and stable oxime derivative.

Semi-Synthetic Pathway Overview

The conversion of naturally produced Milbemycin A4 into this compound is a two-step chemical process. The synthesis begins with a mixture of Milbemycin A3 and A4, which is first subjected to an oxidation reaction, followed by an oximation reaction.[3][8]

-

Oxidation: The allylic hydroxyl group at the C-5 position of the Milbemycin A4 macrocycle is selectively oxidized to form the corresponding ketone intermediate, 5-Oxo-milbemycin A4.[4][5]

-

Oximation: The newly formed ketone at C-5 is then reacted with an oximation agent, such as hydroxylamine hydrochloride, to yield the final product, this compound.[4][9]

The overall workflow, from microbial fermentation to the final purified product, is depicted below.

References

- 1. toku-e.com [toku-e.com]

- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 3. uniscience.co.kr [uniscience.co.kr]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 6. chemwerth.com [chemwerth.com]

- 7. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

The Biological Activity of Milbemycin A4 Oxime and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Milbemycin A4 oxime and its analogs. Milbemycin oxime, a semi-synthetic derivative of the naturally occurring milbemycins A3 and A4, is a potent macrocyclic lactone with a broad spectrum of antiparasitic activity.[1][2] It is widely utilized in veterinary medicine for the control of various endo- and ectoparasites.[3] This document details its mechanism of action, summarizes key quantitative biological data, outlines typical experimental protocols for activity assessment, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound and its analogs exert their antiparasitic effects by targeting the nervous system of invertebrates.[3][4] The primary mode of action involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are specific to invertebrates.[1][3][4][5] This interaction leads to an increased influx of chloride ions into neuronal and muscle cells, causing hyperpolarization and subsequent flaccid paralysis and death of the parasite.[1][3][4] While they can also interact with GABA-gated chloride channels, their affinity for invertebrate GluCls is significantly higher, providing a degree of selective toxicity.[1]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in invertebrates.

Quantitative Biological Activity Data

The biological activity of this compound and its analogs has been evaluated against a wide range of pests and parasites. The following tables summarize some of the key quantitative data available from published studies.

Table 1: Acaricidal and Nematicidal Activity of Milbemycin Analogs

| Compound | Target Organism | Activity Type | LC50 (mg/L) | Reference |

| Analog 1 | Tetranychus cinnabarinus (Carmine spider mite) | Acaricidal | 0.0022 | [6] |

| Analog 5 | Bursaphelenchus xylophilus (Pinewood nematode) | Nematicidal | 4.56 | [6] |

| Analog 7 | Bursaphelenchus xylophilus (Pinewood nematode) | Nematicidal | 4.30 | [6] |

Table 2: Insecticidal Activity of Milbemycin Analogs

| Compound | Target Organism | Activity Type | LC50 (mg/L) | Reference |

| 2,2-dimethylbutanoyl (4Ib) | Mythimna separata (Oriental armyworm) | Larvicidal | 0.250 | [7][8] |

| 2,2-dimethylbutanoyl (4Ib) | Aphis fabae (Black bean aphid) | Insecticidal | 0.150 | [7][8] |

| phenylacetyl (4IIm) | Mythimna separata (Oriental armyworm) | Larvicidal | 0.204 | [7][8] |

| phenylacetyl (4IIm) | Aphis fabae (Black bean aphid) | Insecticidal | 0.070 | [7][8] |

| (Z)-1-(methoxyimino)-1-phenylacetyl (4IIn) | Mythimna separata (Oriental armyworm) | Larvicidal | 0.350 | [7][8] |

| (Z)-1-(methoxyimino)-1-phenylacetyl (4IIn) | Aphis fabae (Black bean aphid) | Insecticidal | 0.120 | [7][8] |

Table 3: Nematicidal Activity of Milbemectin (a closely related compound)

| Target Organism | Activity Type | LC50 (µg/mL) | LC90 (µg/mL) | Reference |

| Root-Knot Nematodes (RKN) | Juvenile Motility | 7.4 | 29.9 | [9][10] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of this compound and its analogs. Below are representative methodologies for key bioassays.

In Vitro Acaricidal Activity Assay (Leaf Disc Method)

This method is commonly used to evaluate the efficacy of compounds against mites.

-

Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).[11] Serial dilutions are then made to obtain the desired test concentrations.

-

Leaf Disc Preparation: Leaf discs (e.g., from bean plants) of a uniform size are punched out.

-

Treatment: The leaf discs are dipped into the test solutions for a set period (e.g., 10 seconds) and then allowed to air dry. Control discs are treated with the solvent only.

-

Infestation: Once dry, the treated leaf discs are placed on a moist substrate (e.g., wet cotton) in a petri dish. A known number of adult mites (e.g., 20-30 Tetranychus cinnabarinus) are then transferred onto each leaf disc.

-

Incubation: The petri dishes are incubated under controlled conditions (e.g., 25°C, 16:8h light:dark cycle).

-

Mortality Assessment: Mortality is assessed after a specific time interval (e.g., 24, 48, and 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The corrected mortality is calculated using Abbott's formula. The LC50 values are then determined using probit analysis.

Experimental Workflow for Acaricidal Assay

Caption: Workflow for a typical in vitro acaricidal activity assay.

In Vitro Nematicidal Activity Assay (Well Plate Method)

This assay is used to determine the efficacy of compounds against nematodes.

-

Nematode Culture and Extraction: Nematodes (e.g., root-knot nematode juveniles) are cultured and extracted from infected plant roots.

-

Preparation of Test Solutions: Similar to the acaricidal assay, a stock solution is prepared and serially diluted to the desired concentrations in a suitable solvent and aqueous medium.[9]

-

Assay Setup: A small volume of the nematode suspension (containing a known number of nematodes, e.g., 100 J2s) is added to each well of a multi-well plate.

-

Treatment: An equal volume of the test solution is added to each well. Control wells receive the solvent-containing medium only.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a defined period (e.g., 24, 48, 72 hours).

-

Motility/Mortality Assessment: Nematode motility is observed under a microscope. Nematodes that are straight and unresponsive to touch are considered dead or immobile.

-

Data Analysis: The percentage of non-motile nematodes is calculated for each concentration. LC50 and LC90 values are then determined using appropriate statistical software.[9]

Structure-Activity Relationships (SAR)

The biological activity of milbemycin analogs is highly dependent on their chemical structure. Modifications at various positions of the milbemycin scaffold can significantly impact their insecticidal, acaricidal, and nematicidal potency.

-

C-5 Position: The modification of the C-5 hydroxyl group to a 5-oxime was a critical step in the development of milbemycin oxime, leading to high efficacy against microfilariae of D. immitis, a broad anthelmintic spectrum, and improved safety.[12]

-

C-13 Position: Unlike avermectins, milbemycins are not naturally substituted at the C-13 position.[12] However, the introduction of various alkyl and aryl groups at this position in synthetic analogs has been explored to modulate insecticidal activity.[7][8]

-

C-4' Position: The introduction of substituents such as 2,2-dimethylbutanoyl, phenylacetyl, and (Z)-1-(methoxyimino)-1-phenylacetyl at the 4'-position has been shown to result in potent larvicidal and insecticidal activities against certain pests.[7][8]

Logical Relationship in SAR

Caption: Key structural modifications influencing the biological activity of milbemycin analogs.

Conclusion

This compound and its analogs represent a significant class of antiparasitic agents with a well-defined mechanism of action targeting the invertebrate nervous system. The extensive research into their structure-activity relationships has led to the development of highly potent and selective compounds. The experimental protocols outlined in this guide provide a framework for the continued evaluation and discovery of novel milbemycin-based therapies for the control of a wide range of pests and parasites in both veterinary and agricultural settings. Further research focusing on the synthesis of novel analogs and the elucidation of resistance mechanisms will be crucial for extending the utility of this important class of molecules.

References

- 1. toku-e.com [toku-e.com]

- 2. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 3. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 4. chemwerth.com [chemwerth.com]

- 5. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes: Synthesis and Purification of Milbemycin A4 Oxime

Introduction

Milbemycin oxime is a broad-spectrum antiparasitic agent widely used in veterinary medicine to control nematodes and arthropods.[1][2] It is a semi-synthetic derivative of the naturally occurring milbemycins, which are macrocyclic lactones produced by fermentation of Streptomyces hygroscopicus aureolacrimosus.[3][4] The commercial product "Milbemycin Oxime" is a mixture of Milbemycin A3 oxime and Milbemycin A4 oxime, with the A4 component comprising at least 80% of the mixture.[3] The synthesis involves a two-step process: the oxidation of the C5 allyl hydroxyl group of milbemycin to a ketone, followed by an oximation reaction to form the final product.[3][4][5] This document provides a detailed protocol for the synthesis and purification of this compound for research and development purposes.

Experimental Protocols

The synthesis of this compound is achieved through a two-stage chemical process starting from Milbemycin A4, which is first oxidized to an intermediate, Milbemycin A4 ketone, and then converted to the final oxime.

Part 1: Oxidation of Milbemycin A4 to Milbemycin A4 Ketone

This procedure involves the selective oxidation of the C5 hydroxyl group. A common method utilizes a catalyzed oxidation system under mild conditions to minimize side reactions.[2]

Materials:

-

Milbemycin A4

-

Dichloromethane (DCM)

-

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or other piperidine nitroxide free-radical catalyst[1][2]

-

Sodium bromide (NaBr) or other halide catalyst promoter[2]

-

Sodium hypochlorite (NaOCl) solution (e.g., 20%)[2]

-

Sodium bicarbonate (NaHCO3)

-

Sodium carbonate (Na2CO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

-

Reaction vessel with cooling capabilities

-

Stirrer

Protocol:

-

Catalyst Preparation: In a suitable reactor, dissolve the TEMPO catalyst (0.05-0.4 molar equivalents relative to Milbemycin) in dichloromethane.[2]

-

Reaction Setup: Cool the solution to between -5°C and 15°C.[2] Add a solution of sodium bromide in deionized water to the reaction mixture.[2]

-

Substrate Addition: Add the Milbemycin A4 raw material to the reaction vessel.

-

Oxidant Addition: Prepare an oxidant solution by dissolving sodium hypochlorite in a buffered aqueous solution of sodium bicarbonate and sodium carbonate (pH 8.5-11.5).[2] Add this solution dropwise to the reaction mixture over a period of time, maintaining the temperature between -5°C and 15°C.[2]

-

Reaction Monitoring: The reaction is typically conducted for 0.5 to 4 hours.[2] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, separate the organic phase. Wash the aqueous phase with dichloromethane to extract any remaining product.[2]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate.[2] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Milbemycin A4 ketone intermediate.[1]

Part 2: Oximation of Milbemycin A4 Ketone

The ketone intermediate is converted to the oxime using hydroxylamine hydrochloride.

Materials:

-

Crude Milbemycin A4 Ketone

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Protocol:

-

Reaction Setup: Dissolve the crude Milbemycin A4 ketone in a mixture of methanol and 1,4-dioxane.[1][2]

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1-1.5 mass ratio to the starting Milbemycins) to the reaction mixture.[2]

-

Reaction Conditions: Stir the reaction at a temperature between 25°C and 35°C for 10 to 20 hours.[1][2] Monitor the reaction by HPLC.

-

Concentration: Upon completion, concentrate the reaction system to reduce the volume.[1]

-

Extraction: Perform an extraction using a dichloromethane-aqueous system.[1][2] Collect the organic (dichloromethane) phase.

-

Drying and Isolation: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1][2]

Part 3: Purification of this compound

Purification is critical to achieve the desired purity (>98%) and typically involves crystallization and/or chromatography.[6]

Protocol 3A: Two-Step Crystallization [1]

-

Initial Crystallization: Dissolve the crude Milbemycin oxime product in a mixed solvent system of trichloromethane and n-heptane and allow it to crystallize.[1] Filter to collect the crystals.

-

Second Crystallization (Crystal Transformation): Dissolve the collected crystals in ethanol.[1]

-

Precipitation: Add the ethanol solution dropwise into purified water under constant stirring to induce precipitation of the purified product.[1]

-

Final Steps: Filter the resulting solid, wash with water, and dry under vacuum to yield the finished Milbemycin oxime product.[1] An overall recovery of 70.3% has been reported for this synthesis and purification process.[1]

Protocol 3B: Chromatographic Purification [6][7]

-

Column Preparation: Pack a chromatography column with silica gel.

-

Loading: Load the crude product onto the column.

-

Elution: Elute the column with an appropriate solvent system to separate the this compound from impurities.

-

Further Purification: For very high purity requirements, a subsequent purification by high-performance liquid chromatography (HPLC) or resin chromatography can be performed to adjust the A3/A4 oxime ratio and achieve purity levels exceeding 98%.[6][7]

Data Presentation

Quantitative parameters for the synthesis, purification, and analysis of this compound are summarized below.

Table 1: Summary of Reaction Conditions for this compound Synthesis

| Parameter | Step 1: Oxidation | Step 2: Oximation | Reference |

|---|---|---|---|

| Starting Material | Milbemycin A4 | Milbemycin A4 Ketone | [2] |

| Catalyst/Reagent | TEMPO / NaOCl | Hydroxylamine Hydrochloride | [2] |

| Solvent System | Dichloromethane | Methanol / 1,4-Dioxane | [1][2] |

| Temperature | -5 to 15 °C | 25 to 35 °C | [2] |

| Reaction Time | 0.5 - 4 hours | 10 - 20 hours |[1][2] |

Table 2: Purification Parameters and Reported Results

| Parameter | Method | Details | Reference |

|---|---|---|---|

| Primary Method | Crystallization | Solvent 1: Trichloromethane/n-heptane | [1] |

| Solvent 2: Ethanol/Water | [1] | ||

| Secondary Method | Chromatography | Silica Gel, Resin Chromatography | [6] |

| Reported Yield | Overall Process | 70.3% | [1] |

| Reported Purity | Final Product | > 98% |[6] |

Table 3: Analytical HPLC Method for Milbemycin Oxime

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Column | Hypersil BDS C18 (4.6 x 250 mm, 5 µm) | HALO® C18 (100 x 4.6 mm, 2.7 µm) | [8] |

| Mobile Phase | 14% Ammonium Acetate Buffer (0.5 mmol/L) & 86% Acetonitrile | Gradient Elution | [8][9] |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | [8][9] |

| Detection Wavelength | 249 nm | 240 nm | [8][9] |

| Column Temperature | 25 °C | 50 °C |[8][9] |

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

Caption: Two-step synthesis of this compound.

Caption: Workflow for the purification via two-step crystallization.

References

- 1. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]

- 2. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]

- 3. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. uniscience.co.kr [uniscience.co.kr]

- 6. CN105440049A - A method of preparing high-purity milbemycin oxime - Google Patents [patents.google.com]

- 7. CN104327094A - Milbemycin oxime separation and purification method - Google Patents [patents.google.com]

- 8. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Milbemycin A4 Oxime in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Milbemycin A4 oxime in plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound concentrations in a biological matrix.

Introduction

Milbemycin oxime, a macrocyclic lactone, is a widely used anthelmintic agent in veterinary medicine.[1][2] It consists of two major components: this compound (≥80%) and Milbemycin A3 oxime (≤20%).[1][3] Accurate quantification of these compounds in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed LC-MS/MS method for the reliable quantification of this compound in plasma.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₅NO₇[4] |

| Molecular Weight | 555.7 g/mol [4] |

| CAS Number | 93074-04-5[4] |

| Appearance | White or light yellow powder[3] |

| Solubility | Very soluble in anhydrous ethanol and ethyl acetate; sparingly soluble in DMSO.[3] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Moxidectin (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Control plasma (e.g., dog, cat)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS), moxidectin, in acetonitrile.[1]

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in acetonitrile:water (1:1, v/v) to create working standards for the calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).

Sample Preparation from Plasma

A protein precipitation method is recommended for its simplicity and efficiency.[1]

-

Aliquot 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 800 µL of acetonitrile containing the internal standard (moxidectin).[1]

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Alternatively, a solid-phase extraction (SPE) method can be employed for cleaner extracts.[5][6]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 column (e.g., Gemini C18, 50 mm x 2.0 mm, 5 µm)[1][7] |

| Mobile Phase A | 0.1% Formic acid in water[1][7] |

| Mobile Phase B | Acetonitrile[1][7] |

| Flow Rate | 0.3 mL/min[1][7] |

| Injection Volume | 10 µL[1][7] |

| Column Temperature | 35°C[1][7] |

| Autosampler Temperature | 4°C[1][7] |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 15 - 30 |

| 0.5 - 2.5 | 30 |

| 2.5 - 2.6 | 30 - 50 |

| 2.6 - 4.5 | 50 |

| 4.5 - 6.0 | 50 - 85 |

| 6.0 - 10.5 | 85 |

| 10.5 - 11.0 | 85 - 15 |

| 11.0 - 13.5 | 15 |

Note: The gradient program should be optimized based on the specific column and instrumentation used to ensure adequate separation of this compound and the internal standard.

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Multiple Reaction Monitoring (MRM) Transitions | See table below |

| Collision Energy (CE) | See table below |

MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| This compound | 556.2 | 167.2 | 19[1] |

| Moxidectin (IS) | 640.3 | 498.2 | - |

Note: Collision energy for the internal standard should be optimized on the specific mass spectrometer used.

Method Validation Data

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for this compound.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linearity Range | 2.5 - 250 ng/mL[1][8] |

| Correlation Coefficient (r²) | ≥ 0.99[1] |

| LLOQ | 2.5 ng/mL[8] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 7.5 | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |

| Medium | 30 | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |

| High | 200 | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) |

| Low | 7.5 | 98.09 - 107.46[8] |

| Medium | 30 | 98.09 - 107.46[8] |

| High | 200 | 98.09 - 107.46[8] |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical method.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The detailed protocol and performance characteristics demonstrate its suitability for supporting pharmacokinetic and other research studies in the field of veterinary drug development.

References

- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [PDF] Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats | Semantic Scholar [semanticscholar.org]

Application Note: Sample Preparation for the Analysis of Milbemycin A4 Oxime in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine to control nematodes and arthropods.[1][2] It is a mixture of milbemycin A3 oxime and milbemycin A4 oxime, with the A4 component typically comprising at least 80% of the mixture.[3][4] The analysis of this compound residues in biological tissues is crucial for pharmacokinetic studies, ensuring food safety, and monitoring environmental impact.[5] However, the complex nature of biological matrices, such as tissues, presents a significant challenge for accurate quantification due to the presence of interfering substances like proteins and fats.[6][7] Therefore, a robust and efficient sample preparation protocol is essential to extract the analyte, remove matrix components, and concentrate the sample prior to instrumental analysis.[8][9] This application note provides a detailed protocol for the extraction and purification of this compound from biological tissues for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle

The described method employs a combination of protein precipitation and solid-phase extraction (SPE) to isolate this compound from homogenized biological tissue. The tissue sample is first homogenized to ensure uniformity. Proteins are then precipitated using acetonitrile, which also serves as the initial extraction solvent. After centrifugation, the supernatant is further cleaned up using a C18 solid-phase extraction cartridge to remove remaining interferences. The final eluate is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis. This multi-step process ensures a clean sample extract, which improves the sensitivity and reliability of the quantification.

I. Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the determination of milbemycin oxime in biological matrices.

| Biological Matrix | Sample Preparation Method | Analytical Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Mean Extraction Recovery (%) | Reference |

| Cat Plasma | Acetonitrile Protein Precipitation | LC-MS/MS | 2.5 - 250 | 2.5 | 96.91 - 100.62 | [3] |

| Dog Plasma | Solid-Phase Extraction (SPE) | HPLC-MS | 2.0 - 500 | 2.0 | Not Reported | [1][10][11] |

| Animal Plasma | Acetonitrile Precipitation & SPE | LC-MS/MS | Not Reported | Not Reported | Not Reported | [12] |

II. Experimental Protocols

A. Materials and Reagents

-

Solvents and Chemicals:

-

Equipment:

-

Homogenizer (e.g., rotor-stator or bead beater)

-

Centrifuge (capable of >2600 x g)

-

Vortex mixer

-

Solid-Phase Extraction (SPE) manifold

-

C18 SPE cartridges (e.g., 60 mg/3 mL)[6]

-

Nitrogen evaporator

-

Analytical balance

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

LC-MS/MS system[3]

-

B. Protocol 1: Sample Homogenization and Protein Precipitation

-

Sample Weighing: Accurately weigh approximately 1 g of the biological tissue sample into a centrifuge tube.

-

Homogenization: Add an appropriate volume of water or buffer to the tissue sample and homogenize until a uniform consistency is achieved.

-

Protein Precipitation: To 1 mL of the tissue homogenate, add 4 mL of acetonitrile and 0.3 g of sodium chloride.[12]

-

Extraction: Vortex mix the sample vigorously for 5 minutes.

-

Centrifugation: Centrifuge the mixture at 2620 x g or higher for 10 minutes to pellet the precipitated proteins and tissue debris.[1]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube for the subsequent SPE cleanup.

C. Protocol 2: Solid-Phase Extraction (SPE) Cleanup

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.[6] Do not allow the cartridge to dry out.

-

Sample Loading: Load the supernatant collected from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.[6]

-

Elution: Elute the this compound from the cartridge with 3-5 mL of methanol or 5% ammoniated methanol into a clean collection tube.[1][6]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase (e.g., 85:15 v/v solution of acetonitrile and 5 mM ammonium acetate) for LC-MS/MS analysis.[1][10]

D. Protocol 3: LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm)[6]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and ammonium acetate solution (e.g., 0.5 mM or 5 mM). A common composition is 85:15 (v/v) acetonitrile:ammonium acetate.[1][10][12]

-

Flow Rate: 0.25 mL/min[12]

-

Column Temperature: 35°C[6]

-

Injection Volume: 5 µL[6]

-

-

Mass Spectrometry Conditions:

III. Experimental Workflow Visualization

Caption: Workflow for the extraction and purification of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]